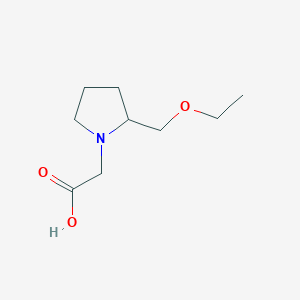
2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid
Vue d'ensemble
Description
2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid, commonly known as FMBA, is a synthetic compound that has a wide range of applications in scientific research. FMBA has been widely studied for its potential as a therapeutic agent, a diagnostic marker, and a tool for studying biological systems. It is a potent inhibitor of several enzymes, including the cytochrome P450 enzyme CYP3A4, and has been used in various studies to investigate the effects of drug metabolism and the action of drugs on the body. FMBA has also been used in the development of new drugs, as well as in the development of diagnostic tests.
Applications De Recherche Scientifique
Comprehensive Analysis of 2-(3-(Fluoromethyl)azetidin-1-yl)butanoic Acid Applications
1. Synthesis of Estrogen Receptor Modulating Compounds This compound serves as an intermediate in the synthesis of compounds that modulate estrogen receptors, which are crucial in the treatment of various hormone-related conditions .
Antibacterial and Antifungal Applications: Azetidine derivatives, including the one , have shown potential in creating treatments with antibacterial and antifungal properties .
Anticancer and Antitubercular Properties: Research indicates that azetidine derivatives can be effective in developing therapies for cancer and tuberculosis due to their unique chemical structure .
Antioxidant Effects: These compounds may also serve as antioxidants, which are important for protecting cells from damage caused by free radicals .
Peptidomimetics and Unnatural Amino Acids: Azetidine derivatives are used as pharmacological tools in peptidomimetics and as unnatural amino acids, which can mimic the structure and function of peptides in biological systems .
Drug Discovery and Development: The unique reactivity of azetidines due to their ring strain makes them valuable motifs in drug discovery, aiding the development of new pharmaceuticals .
Polymerization Processes: Azetidine derivatives are utilized in polymerization processes to create polymers with specific properties for various industrial applications .
Chiral Templates in Synthesis: Due to their stable yet reactive nature, azetidines serve as chiral templates in synthetic chemistry, facilitating the creation of complex molecules with precise chirality .
Propriétés
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-2-7(8(11)12)10-4-6(3-9)5-10/h6-7H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZBJVLQPKCSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476952.png)